molecular formula C30H52I2O2 B126463 1,4-Bis(dodecyloxy)-2,5-diiodobenzene CAS No. 145483-66-5

1,4-Bis(dodecyloxy)-2,5-diiodobenzene

Cat. No.: B126463
CAS No.: 145483-66-5
M. Wt: 698.5 g/mol
InChI Key: UYVOFGKXIVCZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(dodecyloxy)-2,5-diiodobenzene is an organic compound with the molecular formula C30H52I2O2 It is characterized by the presence of two iodine atoms and two dodecyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(dodecyloxy)-2,5-diiodobenzene can be synthesized through a multi-step process. One common method involves the iodination of 1,4-bis(dodecyloxy)benzene. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atoms at the 2 and 5 positions of the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dodecyloxy)-2,5-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: This reaction typically involves palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products

    Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.

Scientific Research Applications

1,4-Bis(dodecyloxy)-2,5-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-bis(dodecyloxy)-2,5-diiodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new functional groups. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(dodecyloxy)-2,5-diiodobenzene is unique due to the presence of both dodecyloxy and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications in synthesis and materials science.

Properties

IUPAC Name

1,4-didodecoxy-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVOFGKXIVCZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465314
Record name 1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145483-66-5
Record name 1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Reactant of Route 3
1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(dodecyloxy)-2,5-diiodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.